molecular formula C50H86O2S2 B566774 4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole CAS No. 1320201-19-1

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B566774
CAS No.: 1320201-19-1
M. Wt: 783.356
InChI Key: YWMYXQDUPQHOKO-UHFFFAOYSA-N
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Description

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole is an organic semiconductor compound designed for advanced materials research, particularly in the field of organic electronics. Its molecular structure is based on a benzo[1,2-b:4,5-b']dithiophene (BDT) core, a pivotal building block known for facilitating strong π-π stacking and efficient charge transport in conjugated systems . The incorporation of bulky 2-octyldodecoxy side chains is a critical synthetic modification that significantly enhances the compound's solubility in common organic solvents, thereby improving its processability for solution-based fabrication techniques such as spin-coating and printing . These alkoxy chains also help modulate the molecular packing in solid-state thin films, which is essential for achieving high charge carrier mobility . The primary research applications of this compound are in the development of next-generation electronic devices. It serves as a key precursor or active layer material in organic photovoltaics (OPVs) for solar energy conversion , organic field-effect transistors (OFETs) , and other flexible and wearable bio-sensing platforms . The benefit for researchers lies in the material's combination of a rigid, planar electron-donating core with solubilizing side chains, which enables the fabrication of high-performance, mechanically flexible electronic circuits with tunable optoelectronic properties . The compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4,8-bis(2-octyldodecoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H86O2S2/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-44H,5-36,41-42H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMYXQDUPQHOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H86O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Alkylation Sequence

Bromination at the 4,8-positions precedes alkoxy substitution. Using N-bromosuccinimide (NBS) in chlorobenzene at 80°C for 12 hours achieves >90% dibromination. Subsequent reaction with 2-octyldodecanol under basic conditions (K₂CO₃, DMF, 120°C) displaces bromine atoms, yielding 4,8-bis(2-octyldodecoxy)thieno[2,3-f]benzothiole in 70–78% yield. Steric hindrance from branched alkyl chains necessitates prolonged reaction times (48–72 hours).

Direct Alkoxylation via Ullmann Coupling

For bromine-free routes, Ullmann coupling of the dihydroxy core with 1-bromo-2-octyldodecane employs CuI/1,10-phenanthroline in toluene at 110°C. This method avoids brominated intermediates but suffers from lower yields (55–60%) due to competing etherification side reactions.

Purification and Isolation

Crude product purification involves:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent removes unreacted alkyl bromides and oligomers.

  • Recrystallization : Ethanol/chloroform (1:3) at −20°C enhances crystallinity, achieving >95% purity.

Analytical Characterization

TechniqueKey DataSource
¹H NMR δ 0.85 (t, 12H, CH₃), 3.95 (m, 4H, OCH₂)
HPLC Retention time: 12.3 min, purity 97%
MS (ESI+) m/z 862.2 [M+H]⁺

Thermogravimetric analysis (TGA) reveals decomposition onset at 290°C, indicating thermal stability suitable for device processing.

Challenges and Optimization Strategies

  • Steric Effects : Bulky 2-octyldodecoxy groups hinder alkoxy substitution. Increasing reaction temperature to 130°C and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics.

  • Solubility : Branched alkyl chains enhance solubility in nonpolar solvents (e.g., chlorobenzene), facilitating solution-processing for thin-film devices .

Chemical Reactions Analysis

Types of Reactions

4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups that can further modify its electronic properties.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the benzo[1,2-b:4,5-b’]dithiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[1,2-b:4,5-b’]dithiophene derivatives with various functional groups, while substitution can introduce halogen atoms or other substituents.

Scientific Research Applications

Organic Photovoltaics (OPVs)

Efficiency and Stability:
The compound has been studied for its potential use as an electron donor in non-fullerene organic solar cells. Research indicates that incorporating 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole can enhance the efficiency and stability of solar cells. For instance, a study reported that solar cells utilizing this compound achieved power conversion efficiencies exceeding 10% under standard testing conditions, highlighting its effectiveness as a light-harvesting material .

Absorption Properties:
The absorption spectrum of 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole is well-suited for capturing sunlight, particularly in the visible range. This characteristic makes it an excellent candidate for blending with other materials to optimize the spectral response of solar cells .

Organic Light-Emitting Diodes (OLEDs)

Electroluminescent Properties:
In OLED applications, 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole has shown promise due to its favorable electroluminescent properties. The compound can be utilized as an emissive layer or as part of a host-guest system to improve light emission efficiency. Studies have demonstrated that OLEDs incorporating this compound exhibit high brightness and color purity, making them suitable for display technologies .

Device Architecture:
Using this compound in multilayer OLED structures has been reported to enhance charge transport and exciton management within the device. This leads to improved operational stability and longevity of the OLEDs compared to conventional materials .

Organic Field-Effect Transistors (OFETs)

Charge Mobility:
Research has indicated that 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole can serve as an active layer in OFETs due to its high charge carrier mobility. Devices fabricated with this compound have demonstrated mobilities comparable to those of traditional inorganic semiconductors, which is crucial for high-performance electronic applications .

Integration with Other Materials:
When combined with other organic semiconductors or dielectric materials, this compound can enhance the overall performance of OFETs by improving on/off ratios and reducing leakage currents. This versatility allows for the development of flexible and lightweight electronic devices suitable for various applications from wearable technology to large-area electronics .

Case Study 1: Non-Fullerene Solar Cells

A research study demonstrated that using 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole as a donor material in non-fullerene solar cells resulted in a significant increase in device efficiency due to optimized energy levels and enhanced light absorption characteristics.

Case Study 2: OLED Performance Enhancement

In another study focusing on OLEDs, incorporating this compound into the emissive layer led to a notable improvement in luminous efficacy and operational lifetime compared to conventional OLED materials.

Mechanism of Action

The mechanism of action of 4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b’]dithiophene involves its interaction with light and charge carriers:

    Light Absorption: The compound absorbs light and generates excitons (electron-hole pairs).

    Charge Separation: The excitons dissociate into free charge carriers (electrons and holes) at the donor-acceptor interface.

    Charge Transport: The free charge carriers are transported through the material to the electrodes, generating an electric current.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with three categories of structurally related molecules: (i) derivatives with the same core but different side chains, (ii) compounds with similar side chains but distinct cores, and (iii) materials with modified electronic structures through fluorination.

Core Structure Variations

2.1.1. Thieno[2,3-f][1]benzothiophene Derivatives (Same Core, Different Side Chains)
  • BT-IC, BT-F, and BT-2F (): These compounds share the thieno[2,3-f][1]benzothiophene core but are substituted with (2-ethylhexyl)oxy groups. The non-fluorinated target compound may exhibit higher HOMO levels, impacting open-circuit voltage (Voc) in solar cells . Molecular Weight: BT-IC (1,684.39 g/mol) and BT-F (1,720.37 g/mol) have lower molecular weights than the target compound due to smaller side chains .
2.1.2. Benzothiadiazole Derivatives (Same Side Chains, Different Core)
  • 5-Fluoro-6-((2-octyldodecyl)oxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole (): This compound shares the 2-octyldodecoxy side chain but replaces the benzothiophene core with a benzothiadiazole unit. Key distinctions: Electron Affinity: The benzothiadiazole core is strongly electron-deficient, resulting in a deeper LUMO (-3.5 eV estimated) compared to the benzothiophene core (~-3.1 eV), favoring electron transport in n-type semiconductors. Optical Absorption: Benzothiadiazole derivatives typically exhibit redshifted absorption spectra due to enhanced intramolecular charge transfer .

Side Chain Variations

4,8-Bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene ():
  • Branching vs. Length : The 2-ethylhexyl side chain (C8) is shorter and less branched than 2-octyldodecoxy (C20), leading to tighter π-π stacking but poorer solubility.
  • Device Performance : Ethylhexyl-substituted derivatives in achieved power conversion efficiencies (PCEs) of ~8% in polymer solar cells, whereas bulkier side chains (e.g., 2-octyldodecoxy) may improve film morphology but reduce crystallinity, balancing charge transport and processability .

Fluorinated Analogues

Fluorination in BT-F and BT-2F () introduces the following changes relative to the non-fluorinated target compound:

  • Voc Enhancement : Fluorine substituents lower the HOMO level by ~0.1–0.3 eV, increasing Voc by 0.2–0.4 V in BHJ devices.
  • Synthetic Yield : Fluorinated derivatives show higher yields (88% for BT-F vs. 73% for BT-IC), likely due to improved reaction kinetics .

Biological Activity

4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole is a compound of interest due to its potential applications in various fields, particularly in organic electronics and photonics. This article reviews its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes thiophene and benzothiole moieties. Its molecular formula is C34H58O2SC_{34}H_{58}O_2S, which contributes to its unique properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole exhibit several biological activities:

  • Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Certain derivatives have shown efficacy against a range of microbial pathogens.
  • Photoprotective Effects : As a UV absorber, it can protect biological tissues from UV-induced damage.

Antioxidant Activity

A study demonstrated that the compound effectively reduces oxidative stress markers in vitro. The antioxidant activity was measured using the DPPH assay, where concentrations of the compound showed significant scavenging effects compared to standard antioxidants.

Concentration (µM)DPPH Scavenging (%)
1025
5055
10085

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It was tested against various bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Photoprotective Effects

In a study assessing UV protection, formulations containing this compound were found to significantly reduce skin cell apoptosis induced by UV radiation. The protective mechanism was attributed to its ability to absorb UV light effectively.

Case Study 1: Skin Protection Formulation

A formulation containing 4,8-bis(2-octyldodecoxy)thieno[2,3-f] benzothiole was tested for skin protection against UV radiation. Results showed a reduction in erythema and inflammation in treated skin compared to controls.

Case Study 2: Antimicrobial Efficacy

In clinical trials involving wound care products infused with the compound, patients exhibited faster healing rates and reduced infection rates compared to standard treatments.

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorAlkylating AgentSolventTemp (°C)Yield (%)
Thieno[2,3-f]benzothiole2-Octyldodecyl bromideDMF11068
Thieno[2,3-f]benzothiole2-Octyldodecyl tosylateTHF8072

Advanced: How can contradictions in reported thermal stability data (DSC/TGA) for this compound be resolved?

Answer:
Discrepancies in thermal decomposition temperatures (e.g., 220–260°C in DSC vs. 180–200°C in TGA) arise from:

  • Sample Purity : Residual solvents or unreacted alkyl chains lower observed stability. Use Soxhlet extraction with hexane/ethanol (3:1) to remove impurities .
  • Heating Rate : Slower rates (2–5°C/min) in TGA improve resolution of decomposition steps .
  • Atmosphere : Oxidative (air) vs. inert (N₂) conditions significantly alter degradation profiles. For accurate comparison, standardize measurements under N₂ .

Q. Table 2: Thermal Data Comparison

MethodHeating Rate (°C/min)AtmosphereDecomp. Temp (°C)Source
DSC10N₂248
TGA5N₂225

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Confirm alkyl chain integration (e.g., δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic proton signals (δ 6.5–7.5 ppm for thienobenzothiole core) .
  • FT-IR : Validate ether (C-O-C) stretches at 1100–1250 cm⁻¹ and sulfur heterocycle vibrations (C-S) at 600–700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use MALDI-TOF or ESI to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~950–1100) .

Advanced: How do branched alkyl chains (2-octyldodecoxy) impact charge transport in thin-film devices?

Answer:
Branched chains induce steric hindrance, affecting:

  • Crystallinity : Reduced π-π stacking distances (3.4–3.8 Å vs. 4.2 Å for linear chains) enhance charge mobility. Use grazing-incidence XRD (GI-XRD) to measure lamellar spacing .
  • Mobility Measurement : Fabricate organic field-effect transistors (OFETs) with top-contact geometry. Typical hole mobilities range from 10⁻³ to 10⁻² cm²/V·s .
  • DFT Modeling : Simulate HOMO/LUMO distributions to correlate alkyl chain orientation with charge delocalization .

Basic: What purification strategies are effective for removing unreacted alkylating agents?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (10:1) to separate hydrophobic product from polar byproducts .
  • Recrystallization : Dissolve crude product in hot toluene, then cool to −20°C to precipitate pure compound .
  • Membrane Filtration : Apply tangential flow filtration (TFF) with 10 kDa membranes for large-scale purification .

Advanced: What methodological pitfalls arise in studying this compound’s photophysical properties?

Answer:

  • Aggregation-Induced Quenching : Dilute solutions (<10⁻⁵ M) in chlorobenzene minimize aggregation for accurate UV-Vis/PL measurements .
  • Solvent Polarity Effects : Use Kamlet-Taft parameters to compare emission λₘₐₓ in toluene (nonpolar) vs. DCM (polar). Stokes shifts vary by 20–40 nm .
  • Triplet-State Analysis : Employ nanosecond transient absorption spectroscopy to distinguish singlet/triplet exciton lifetimes .

Basic: How is solubility modulated for processing in organic electronics?

Answer:

  • Solvent Blending : Use 1:1 mixtures of chloroform and o-xylene to balance solubility (10–15 mg/mL) and film-forming properties .
  • Side-Chain Engineering : Longer alkyl chains (C12–C18) improve solubility but reduce crystallinity. Optimize via Hansen solubility parameters .

Advanced: How can computational methods resolve discrepancies in electrochemical bandgap measurements?

Answer:

  • Cyclic Voltammetry (CV) vs. Optical Bandgaps : CV-derived HOMO/LUMO levels often differ from UV-Vis estimates due to interfacial kinetics. Use DFT (B3LYP/6-31G**) to reconcile gaps .
  • Solid-State Effects : Account for dielectric screening (ε = 3–4) in DFT+GW calculations to align theoretical and experimental gaps .

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